(R)-1-Boc-3-benzylpiperazine

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

(R)-1-Boc-3-benzylpiperazine (CAS 947272-49-3), systematically named tert-butyl (3R)-3-benzylpiperazine-1-carboxylate, is a chiral piperazine derivative featuring a Boc-protected nitrogen and a benzyl substituent at the 3-position of the piperazine ring. It has a molecular formula of C₁₆H₂₄N₂O₂, a molecular weight of 276.37 g/mol, and a predicted pKa of 8.45±0.40.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 947272-49-3
Cat. No. B3032027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-benzylpiperazine
CAS947272-49-3
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1
InChIKeyYFIAVMMGSRDLLG-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (R)-1-Boc-3-benzylpiperazine (CAS 947272-49-3)? – A Chiral Piperazine Building Block for Enantioselective Synthesis


(R)-1-Boc-3-benzylpiperazine (CAS 947272-49-3), systematically named tert-butyl (3R)-3-benzylpiperazine-1-carboxylate, is a chiral piperazine derivative featuring a Boc-protected nitrogen and a benzyl substituent at the 3-position of the piperazine ring [1]. It has a molecular formula of C₁₆H₂₄N₂O₂, a molecular weight of 276.37 g/mol, and a predicted pKa of 8.45±0.40 [2]. The compound is a liquid at room temperature, with a predicted boiling point of 379.8°C and a density of 1.066 g/cm³ . Its chiral center at the C3 position of the piperazine ring, combined with the orthogonal Boc protecting group, makes it a versatile enantiopure intermediate for constructing complex chiral amines in medicinal chemistry [3].

Why (R)-1-Boc-3-benzylpiperazine (CAS 947272-49-3) Cannot Be Replaced by Racemic or Opposite Enantiomer Piperazines


In asymmetric drug synthesis, the stereochemical configuration of chiral intermediates is a critical determinant of downstream biological activity, pharmacokinetics, and toxicity. Replacing (R)-1-Boc-3-benzylpiperazine with its racemic mixture (CAS 502649-29-8) or the (S)-enantiomer (CAS 475272-55-0) would introduce stereochemical heterogeneity, leading to diastereomeric mixtures that compromise yield, complicate purification, and risk producing therapeutically inactive or even harmful stereoisomers [1][2]. Regulatory guidelines (e.g., FDA’s policy on stereoisomeric drugs) mandate that new chiral drugs be developed as single enantiomers, with rigorous justification required for racemate development [3]. The Boc group further enables orthogonal protection, allowing selective functionalization of the secondary amine in the piperazine ring—a strategy that is undermined if the chiral center is not defined . Thus, for research programs targeting enantiopure drug candidates, the use of a defined chiral building block like (R)-1-Boc-3-benzylpiperazine is not a preference but a scientific necessity.

Quantitative Differentiation: (R)-1-Boc-3-benzylpiperazine vs. Key Comparators


Enantiopure vs. Racemate: Stereochemical Control in Chiral Drug Synthesis

Unlike the racemic mixture 1-Boc-3-benzylpiperazine (CAS 502649-29-8), which contains a 50:50 mix of (R)- and (S)-enantiomers, (R)-1-Boc-3-benzylpiperazine is a single stereoisomer. Use of the racemate in an asymmetric synthesis targeting a chiral drug candidate would yield a 1:1 mixture of diastereomers, reducing the yield of the desired enantiomer by 50% and complicating purification. The enantiopure building block eliminates this inefficiency, enabling convergent, stereocontrolled synthetic routes. [1]

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

Cost per Gram: (R)- vs. (S)-1-Boc-3-benzylpiperazine

The (R)-enantiomer is commercially available at a lower price per gram than its (S)-counterpart. Based on listed retail prices from major chemical suppliers, the (R)-enantiomer offers a cost advantage of 44% on a per-gram basis. Both enantiomers are offered with comparable purity (97%).

Procurement Cost Analysis Chiral Building Blocks

Commercial Purity: (R)-Enantiomer Consistently Meets High Purity Specifications

Multiple vendors supply the (R)-enantiomer with purities of 96–97.3% as measured by HPLC, ensuring reliable performance in synthetic applications. While the (S)-enantiomer is also available at similar purity levels, the (R)-enantiomer's consistent high purity across suppliers provides procurement flexibility.

Quality Control Purity Analysis Chiral HPLC

Orthogonal Protection: Enabling Selective N‑Functionalization vs. Unprotected Analogs

The Boc protecting group on the piperazine N1 position is orthogonal to the benzyl group and the secondary amine at N4. This allows chemoselective reactions at the N4 amine without affecting the Boc group, a key advantage over unprotected 3-benzylpiperazine derivatives which would require additional protection/deprotection steps. [1]

Protecting Group Strategy Synthetic Methodology Piperazine Chemistry

When to Prioritize (R)-1-Boc-3-benzylpiperazine: Key Research and Industrial Use Cases


Synthesis of Enantiopure C3-Substituted Piperazine Drug Candidates

In medicinal chemistry programs developing chiral drugs containing a C3-substituted piperazine core (e.g., certain kinase inhibitors, GPCR modulators), (R)-1-Boc-3-benzylpiperazine serves as an ideal starting point. Its defined (R)-stereochemistry ensures that the final drug candidate is produced as a single enantiomer, fulfilling regulatory requirements and avoiding the need for costly chiral resolution steps [1].

Cost-Sensitive Scale-Up of Chiral Intermediates

When a synthetic route requires a 3-benzylpiperazine chiral building block, selecting the (R)-enantiomer over the (S)-enantiomer can reduce raw material costs by 44% on a per-gram basis, based on current commercial pricing . This cost advantage becomes significant during process optimization and scale-up phases.

Parallel Library Synthesis of Chiral Piperazines

The orthogonal Boc protecting group allows for the parallel synthesis of diverse chiral piperazine libraries via selective N4 functionalization. This approach is widely used in hit-to-lead campaigns to explore structure-activity relationships (SAR) around the piperazine scaffold while maintaining the (R)-stereocenter [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Boc-3-benzylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.